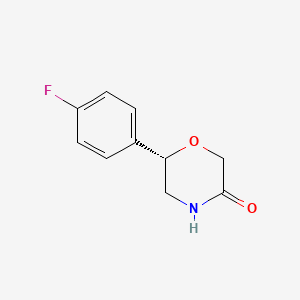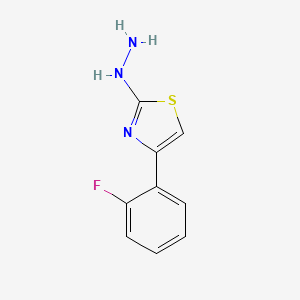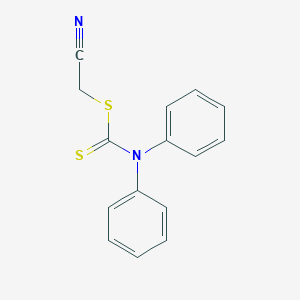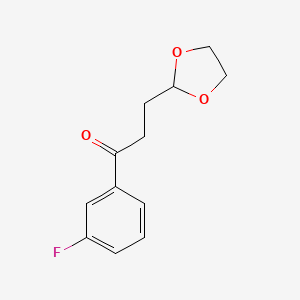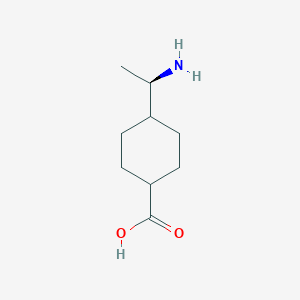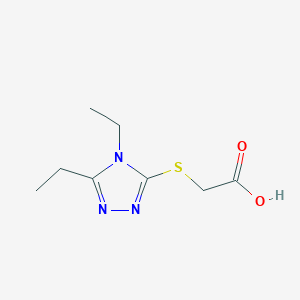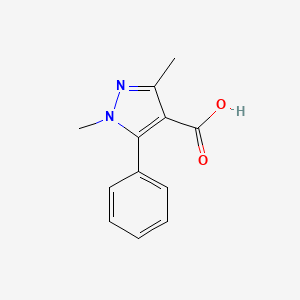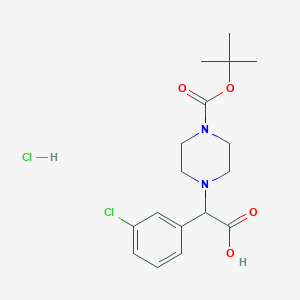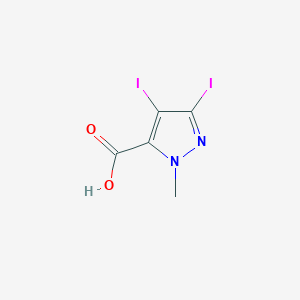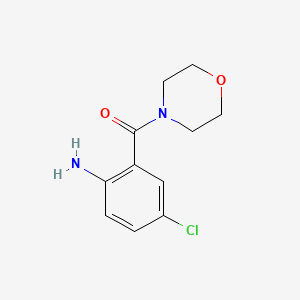
4-(1,10-Phenanthrolin-5-yl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,10-Phenanthrolin-5-yl)benzonitrile is a chemical compound with the molecular formula C19H11N3 and a molecular weight of 281.31 g/mol . It is known for its unique structure, which combines a phenanthroline moiety with a benzonitrile group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,10-Phenanthrolin-5-yl)benzonitrile typically involves the reaction of 1,10-phenanthroline with a suitable benzonitrile derivative. One common method is the nucleophilic substitution reaction, where 1,10-phenanthroline is reacted with 4-chlorobenzonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques .
化学反应分析
Types of Reactions
4-(1,10-Phenanthrolin-5-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The phenanthroline moiety can be oxidized to form quinone derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenanthroline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Bases like potassium carbonate or sodium hydride are often employed in substitution reactions.
Major Products
Oxidation: Quinone derivatives of phenanthroline.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted phenanthroline derivatives depending on the nucleophile used.
科学研究应用
作用机制
The mechanism of action of 4-(1,10-Phenanthrolin-5-yl)benzonitrile primarily involves its ability to chelate metal ions. The phenanthroline moiety acts as a bidentate ligand, forming stable complexes with metal ions such as copper, iron, and zinc. These metal complexes can participate in redox reactions, catalysis, and other biochemical processes . The molecular targets and pathways involved depend on the specific metal ion and the biological context in which the compound is used .
相似化合物的比较
Similar Compounds
1,10-Phenanthroline: A well-known ligand in coordination chemistry, similar to 4-(1,10-Phenanthrolin-5-yl)benzonitrile but without the benzonitrile group.
4-(1,10-Phenanthrolin-5-yl)benzenamine: Similar structure but with an amine group instead of a nitrile group.
1,10-Phenanthrolin-5-amine: Another derivative of phenanthroline with an amine group.
Uniqueness
This compound is unique due to the presence of both the phenanthroline and benzonitrile moieties. This combination allows it to participate in a wider range of chemical reactions and form more diverse metal complexes compared to its analogs .
属性
分子式 |
C19H11N3 |
|---|---|
分子量 |
281.3 g/mol |
IUPAC 名称 |
4-(1,10-phenanthrolin-5-yl)benzonitrile |
InChI |
InChI=1S/C19H11N3/c20-12-13-5-7-14(8-6-13)17-11-15-3-1-9-21-18(15)19-16(17)4-2-10-22-19/h1-11H |
InChI 键 |
FJXYFUCIAVWJES-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=CC(=C3C=CC=NC3=C2N=C1)C4=CC=C(C=C4)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


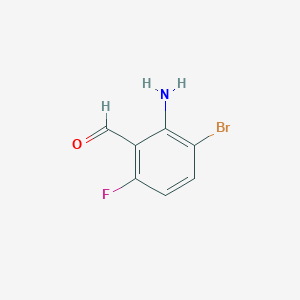
![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine dihydrochloride](/img/structure/B11764769.png)
